molecular formula C12H7Cl3O2 B14612446 6-(2,4,6-Trichlorophenoxy)hexa-2,4-diyn-1-OL CAS No. 60989-50-6

6-(2,4,6-Trichlorophenoxy)hexa-2,4-diyn-1-OL

Cat. No.: B14612446
CAS No.: 60989-50-6
M. Wt: 289.5 g/mol
InChI Key: GMUILPFCRWNHDU-UHFFFAOYSA-N
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Description

6-(2,4,6-Trichlorophenoxy)hexa-2,4-diyn-1-OL is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichlorophenoxy group attached to a hexa-2,4-diyn-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4,6-Trichlorophenoxy)hexa-2,4-diyn-1-OL typically involves the reaction of 2,4,6-trichlorophenol with hexa-2,4-diyn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

6-(2,4,6-Trichlorophenoxy)hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The trichlorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-(2,4,6-Trichlorophenoxy)hexa-2,4-diyn-1-OL has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2,4,6-Trichlorophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets and pathways. The trichlorophenoxy group is known to interact with various enzymes and receptors, potentially modulating their activity. The hexa-2,4-diyn-1-ol backbone may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    6-(2,4-Dichlorophenoxy)-2,4-hexadiyn-1-ol: Similar structure but with two chlorine atoms instead of three.

    6-(2,4,5-Trichlorophenoxy)-2,4-hexadiyn-1-ol: Similar structure with chlorine atoms at different positions.

Uniqueness

6-(2,4,6-Trichlorophenoxy)hexa-2,4-diyn-1-OL is unique due to the specific arrangement of chlorine atoms on the phenoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

60989-50-6

Molecular Formula

C12H7Cl3O2

Molecular Weight

289.5 g/mol

IUPAC Name

6-(2,4,6-trichlorophenoxy)hexa-2,4-diyn-1-ol

InChI

InChI=1S/C12H7Cl3O2/c13-9-7-10(14)12(11(15)8-9)17-6-4-2-1-3-5-16/h7-8,16H,5-6H2

InChI Key

GMUILPFCRWNHDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCC#CC#CCO)Cl)Cl

Origin of Product

United States

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